Product packaging for Benzoic acid, 4-iodo-2,6-dimethyl-(Cat. No.:CAS No. 854857-65-1)

Benzoic acid, 4-iodo-2,6-dimethyl-

Cat. No.: B3289068
CAS No.: 854857-65-1
M. Wt: 276.07 g/mol
InChI Key: SPVGIHYLOMECPQ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-iodo-2,6-dimethyl- is a useful research compound. Its molecular formula is C9H9IO2 and its molecular weight is 276.07 g/mol. The purity is usually 95%.
The exact mass of the compound Benzoic acid, 4-iodo-2,6-dimethyl- is 275.96473 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzoic acid, 4-iodo-2,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-iodo-2,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO2 B3289068 Benzoic acid, 4-iodo-2,6-dimethyl- CAS No. 854857-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2,6-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVGIHYLOMECPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304504
Record name 4-Iodo-2,6-dimethylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854857-65-1
Record name 4-Iodo-2,6-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854857-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2,6-dimethylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis of the Precursor: 2,6 Dimethylbenzoic Acid

The industrial production of 2,6-dimethylbenzoic acid itself can be approached via the liquid-phase oxidation of 2,6-dimethyl-substituted alkylbenzenes (e.g., 2-ethyl-1,3-dimethylbenzene). This process often utilizes a composite catalyst system, such as those containing cobalt and manganese salts, with an oxygen-containing gas as the oxidant. google.com

Key industrial considerations for this step include:

Catalyst Efficiency and Recovery: The catalyst must be robust, have a long operational life, and be recoverable to minimize costs.

Reaction Selectivity: Preventing over-oxidation or the formation of by-products is crucial for achieving high purity of the benzoic acid precursor.

Energy Consumption: Oxidation reactions can be highly exothermic, requiring efficient heat exchange systems to maintain control and reduce energy costs. google.com

The Iodination Step: a Critical Challenge

The regioselective iodination of the 2,6-dimethylbenzoic acid precursor is the most challenging step from an industrial perspective. The two methyl groups provide steric hindrance and, along with the carboxyl group, direct the electrophilic substitution. Direct iodination of aromatic rings is often more difficult than chlorination or bromination due to the lower electrophilicity of iodine and the reversibility of the reaction. curlyarrows.comquora.com

To overcome this, industrial iodination typically requires an activating system. Several options could be considered for scale-up, each with distinct advantages and disadvantages.

Table 1: Comparison of Potential Industrial Iodination Systems

Iodination System Advantages Disadvantages on an Industrial Scale
Molecular Iodine (I₂) + Oxidizing Agent (e.g., HNO₃, HIO₃) Reagents are relatively inexpensive and readily available. babafaridgroup.edu.in Generates significant and potentially hazardous waste streams (e.g., nitrogen oxides). Reaction can be difficult to control, posing safety risks. quora.combabafaridgroup.edu.in
Iodine Monochloride (ICl) More reactive than I₂, allowing for milder reaction conditions. Highly corrosive and moisture-sensitive, requiring specialized handling and equipment. Can lead to chlorinated by-products. nih.gov
N-Iodosuccinimide (NIS) Highly selective and often provides clean reactions with high yields under mild conditions. nih.gov High reagent cost makes it less economically viable for large-scale bulk chemical production.

Given the need for high regioselectivity to produce the specific 4-iodo isomer, the Sandmeyer reaction presents a compelling, albeit more complex, industrial option. This route would involve the synthesis of 2,6-dimethyl-4-nitrobenzoic acid, followed by reduction of the nitro group to an amine, diazotization with nitrous acid, and subsequent displacement by an iodide salt (e.g., KI). nih.govnih.gov The scale-up of a Sandmeyer reaction necessitates robust engineering controls to manage the exothermic diazotization step and the decomposition of the diazonium salt. acs.org

Downstream Processing and Purification

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of "Benzoic acid, 4-iodo-2,6-dimethyl-". Both one-dimensional and multi-dimensional NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) chemical shifts, providing a detailed map of the molecule's connectivity.

For the related compound, 2,6-dimethylbenzoic acid, the proton NMR spectrum shows distinct resonances. docbrown.infochemicalbook.com The methyl protons typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns due to their differing chemical environments and spin-spin coupling. docbrown.info In "Benzoic acid, 4-iodo-2,6-dimethyl-", the introduction of the iodine atom at the 4-position further influences the electronic environment, leading to predictable shifts in the NMR spectrum. The electron-withdrawing nature of the iodine atom is expected to deshield the aromatic protons, causing them to resonate at a lower field compared to the non-iodinated analog.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzoic acid, 4-iodo-2,6-dimethyl-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3/H5 ~7.5 - 7.8 C1: ~130-135
CH₃ ~2.4 - 2.6 C2/C6: ~140-145
COOH ~10 - 13 C3/C5: ~138-142
C4: ~95-100
C=O: ~170-175
CH₃: ~20-25

Note: These are predicted values and may vary based on solvent and experimental conditions.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of substituted benzoic acids. sdsu.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduresearchgate.net For "Benzoic acid, 4-iodo-2,6-dimethyl-", COSY would show correlations between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.eduresearchgate.netcolumbia.edu This is crucial for assigning the signals of the aromatic CH groups and the methyl groups to their corresponding carbon atoms in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. sdsu.eduresearchgate.netcolumbia.edu This technique is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carboxyl carbon and the carbons bearing the iodo and methyl substituents. For instance, correlations would be expected between the methyl protons and the C2, C6, and C1 carbons, and between the aromatic protons and the surrounding carbons, including the carboxyl carbon.

Solid-State NMR Analysis of Crystalline Forms

While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) offers insights into its conformation and packing in the crystalline state. For benzoic acid and its derivatives, ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding between carboxylic acid groups, which often form dimers in the solid state. nih.gov The chemical shifts in the solid state can differ from those in solution due to these intermolecular effects and the fixed orientation of the molecule in the crystal lattice. nih.gov

Mass Spectrometry for Mechanistic Elucidation and Derivatization Studies

Mass spectrometry (MS) is a vital tool for determining the molecular weight of "Benzoic acid, 4-iodo-2,6-dimethyl-" and for studying its fragmentation behavior, which can provide valuable structural information.

Fragmentation Pathway Analysis

In electron ionization (EI) mass spectrometry, the molecule is ionized and then fragments in a characteristic pattern. For benzoic acid and its derivatives, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and the phenyl group. docbrown.infolibretexts.org The presence of the iodine and methyl substituents in "Benzoic acid, 4-iodo-2,6-dimethyl-" would lead to additional and modified fragmentation patterns.

Key expected fragments for "Benzoic acid, 4-iodo-2,6-dimethyl-" would include:

Molecular Ion Peak [M]⁺: Corresponding to the intact ionized molecule.

[M - OH]⁺: Loss of the hydroxyl radical.

[M - COOH]⁺: Loss of the carboxyl group.

[M - I]⁺: Loss of the iodine atom.

Fragments arising from the cleavage of methyl groups.

The relative abundance of these fragment ions provides a fingerprint that can be used to identify the compound and distinguish it from its isomers. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This is particularly useful for confirming the molecular formula of "Benzoic acid, 4-iodo-2,6-dimethyl-" (C₉H₉IO₂) and for distinguishing between ions with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Interactions

For "Benzoic acid, 4-iodo-2,6-dimethyl-", the vibrational spectra would be dominated by bands corresponding to the carboxylic acid, the substituted benzene ring, and the methyl groups.

Table 2: Characteristic Vibrational Frequencies for Benzoic acid, 4-iodo-2,6-dimethyl-

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (in COOH) Stretching (in dimer) 2500-3300 (broad)
C=O (in COOH) Stretching 1680-1710
C-O (in COOH) Stretching 1210-1320
Aromatic C=C Stretching 1450-1600
Aromatic C-H Bending (out-of-plane) 690-900
C-I Stretching 500-600
C-H (in CH₃) Stretching 2850-2960

Note: These are typical ranges and the exact positions of the bands can be influenced by the specific substitution pattern and intermolecular interactions.

The broad O-H stretching band is a hallmark of the hydrogen-bonded dimer structure common to carboxylic acids. mdpi.comresearchgate.net The position of the C=O stretching vibration can provide information about the extent of hydrogen bonding. The out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the benzene ring. The C-I stretching vibration would be observed in the low-frequency region of the spectrum. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to provide a more detailed assignment of the vibrational modes. mdpi.comresearchgate.netresearchgate.net

Table 3: List of Compounds Mentioned

Compound Name
Benzoic acid, 4-iodo-2,6-dimethyl-
2,6-dimethylbenzoic acid
2,4-dimethylbenzoic acid
3,4-dimethylbenzoic acid
3,5-dimethylbenzoic acid
2-iodobenzoic acid
5-(2-iodophenyl)tetrazole
I-hydroxybenzidoxolone
I-methoxybenziodoxolone
I-ethoxybenziodoxolone
I-iso-propoxybenziodoxolone
I-hydroxyben ziodazolotetrazole
I-methoxybenziodazolotetrazole
I-ethoxybenziodazolotetrazole
I-iso- propoxybenziodazolotetrazole
2-chloro-4,5-difluorobenzoic acid
2-chloro-4,5-tifluorobenzophenone
3-chloroperbenzoic acid
2-Butenoic acid
2,4-dihydroxy-3,6-dimethyl-benzoic acid methyl ester
2-hydroxy-4-methoxy-3,6-dimethyl-benzoic acid
2-Iodo-4,5-dimethylbenzoic acid
4-hydroxybenzoic acid
2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid
Levodopa
2-acetoxybenzoic acid
4-phenyl-2-nitrobenzoic acid
5-phenyl-2-nitrobenzoic acid
7-methylbenzoxazole
4-methylbenzoxazole
6-methoxybenzoxazole
6-phenylbenzoxazole
6-chlorobenzoxazole
6-chloro-2-(2-nitrophenyl)-benzoxazole
5-bromo-2-(2-nitrophenyl)-benzoxazole
7-methyl-2-(2-nitrophenyl)-benzoxazole
4-methyl-2-(2-nitrophenyl)-benzoxazole
5-tert-butylbenzoxazole
5-methoxybenzoxazole
5-phenylbenzoxazole
5-chlorobenzoxazole
5-bromobenzoxazole
4-(methylthio)benzoic acid

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X-ray Crystallography and Solid-State Structural Analysis

A definitive understanding of the three-dimensional arrangement of molecules of Benzoic acid, 4-iodo-2,6-dimethyl- in the solid state would require single-crystal X-ray diffraction analysis. This technique would provide precise atomic coordinates, bond lengths, and bond angles, leading to a complete picture of its molecular conformation and crystal lattice. As of now, no such crystallographic data appears to be published in open scientific databases.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Based on the functional groups present in Benzoic acid, 4-iodo-2,6-dimethyl-, several types of intermolecular interactions would be anticipated to govern its crystal packing. The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This typically leads to the formation of robust hydrogen-bonded synthons, such as the classic carboxylic acid dimer, or catemeric chains.

A hypothetical arrangement could involve layers of molecules linked by both hydrogen and halogen bonds, a motif observed in co-crystals of other halogenated benzoic acids. The steric hindrance from the two methyl groups flanking the carboxylic acid function might also play a crucial role in dictating the preferred packing arrangement.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is influenced by factors such as solvent of crystallization and temperature. For instance, the related compound 2,6-dimethoxybenzoic acid is known to exhibit at least three polymorphic forms. It is plausible that Benzoic acid, 4-iodo-2,6-dimethyl- could also display polymorphism, with different forms exhibiting variations in their intermolecular interaction patterns and, consequently, their physical properties. However, without experimental screening, the existence and nature of any polymorphs remain unknown.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, would be a promising avenue for modulating the solid-state structure of this compound. The carboxylic acid group is an excellent co-former for creating hydrogen-bonded structures with other molecules, particularly those containing complementary functional groups like pyridines. The iodo group also provides a handle for designing co-crystals through halogen bonding.

Advanced Electron Microscopy Techniques for Morphological Characterization of Solid Forms

Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for characterizing the morphology of solid materials. Should crystalline or other solid forms of Benzoic acid, 4-iodo-2,6-dimethyl- be prepared, these methods could provide valuable insights.

SEM would reveal the surface topography, crystal habit (shape), and size distribution of the solid particles. For example, it could distinguish between needle-like, plate-like, or prismatic crystals, which can be indicative of the underlying crystal structure. TEM, on the other hand, could provide higher resolution images of the internal structure, including any defects or variations in crystallinity. In the absence of any reported experimental work, no morphological data for this compound can be presented. Studies on other organic acids have shown how different solid forms, such as polymorphs or solvates, can exhibit distinct morphologies when viewed under an electron microscope.

Chemical Reactivity and Derivatization Strategies of Benzoic Acid, 4 Iodo 2,6 Dimethyl

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic chemistry, and its reactivity in Benzoic acid, 4-iodo-2,6-dimethyl- is central to many synthetic routes.

Esterification and Amidation Reactions

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation. For sterically hindered benzoic acids like the title compound, direct esterification with an alcohol under acidic conditions can be challenging. However, alternative methods can be employed to achieve high yields. For instance, the use of activating agents or conversion to a more reactive acyl halide or anhydride (B1165640) intermediate can facilitate the reaction.

Amidation, the formation of an amide from a carboxylic acid, follows similar principles. Direct reaction with an amine is often difficult due to the low electrophilicity of the carboxyl carbon and the steric hindrance from the ortho-methyl groups. Therefore, coupling agents are commonly used to facilitate this transformation, leading to the formation of a wide array of amide derivatives.

A study on the esterification of substituted benzoic acids demonstrated that both electron-donating and electron-withdrawing groups on the aromatic ring can undergo smooth reaction to provide high yields with various alcohols. ijstr.org The use of a solid acid catalyst, such as phosphoric acid modified montmorillonite (B579905) clay, has been shown to be effective for the esterification of benzoic acid derivatives under solvent-free conditions. ijstr.org

Table 1: Examples of Esterification and Amidation Starting Materials

Starting MaterialReagentProduct Type
Benzoic acid, 4-iodo-2,6-dimethyl-Methanol, Acid CatalystMethyl Ester
Benzoic acid, 4-iodo-2,6-dimethyl-Thionyl Chloride, then AmmoniaPrimary Amide
Benzoic acid, 4-iodo-2,6-dimethyl-Oxalyl Chloride, then AnilineAnilide

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of a carboxyl group, can be a synthetically useful reaction. For aromatic carboxylic acids, this transformation typically requires harsh conditions unless activated by specific functional groups. The decarboxylation of 2,4-dimethoxybenzoic acid has been shown to be accelerated in acidic solutions. researchgate.netresearchgate.net The reaction proceeds through the formation of a conjugate acid, which then undergoes C-C bond cleavage. researchgate.net While direct decarboxylation of Benzoic acid, 4-iodo-2,6-dimethyl- may not be facile, derivatization can lead to substrates more prone to decarboxylation.

For instance, certain decarboxylation methods have been developed for heterocyclic carboxylic acid compounds, achieving high yields without the need for a metal catalyst by using an organic acid as a catalyst in an aprotic polar solvent. google.com

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The steric hindrance from the ortho-methyl groups in Benzoic acid, 4-iodo-2,6-dimethyl- might influence the rate of reduction, but the reaction is generally feasible, providing access to the corresponding benzyl (B1604629) alcohol derivative. This derivative can then be used in a variety of subsequent reactions.

Reactivity of the Iodo-Aromatic Moiety

The carbon-iodine bond in Benzoic acid, 4-iodo-2,6-dimethyl- is a key site for derivatization, particularly through transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. libretexts.orgyonedalabs.com Benzoic acid, 4-iodo-2,6-dimethyl- is an ideal substrate for Suzuki-Miyaura coupling, allowing for the formation of a new carbon-carbon bond at the 4-position. This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of biaryl compounds and other complex structures. libretexts.org The general mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce a vinyl group at the 4-position of Benzoic acid, 4-iodo-2,6-dimethyl-. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org Benzoic acid, 4-iodo-2,6-dimethyl- can be readily coupled with various alkynes using this method to generate arylalkyne derivatives. The reaction is known for its mild conditions and broad substrate scope. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed. nih.govlibretexts.org

Table 2: Examples of Cross-Coupling Reactions with Aryl Iodides

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraPhenylboronic acidPd catalyst, baseBiphenyl derivative
HeckStyrenePd catalyst, baseStilbene derivative
SonogashiraPhenylacetylenePd catalyst, Cu co-catalyst, baseDiphenylacetylene derivative

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. In the case of Benzoic acid, 4-iodo-2,6-dimethyl-, the carboxylic acid group is a deactivating group, making direct SNAr challenging under standard conditions. However, under forcing conditions or with highly activated nucleophiles, substitution of the iodine atom may be possible. More commonly, the electronic properties of the ring are modified through derivatization of the carboxylic acid to enhance its electron-withdrawing nature, thereby facilitating SNAr reactions. For instance, conversion to an ester or amide can modulate the electronic profile of the ring.

Recent studies have shown that ipso-nucleophilic substitution can occur on electron-deficient benzene (B151609) sulfonic acids with active methylene (B1212753) compounds to form new C-C bonds under mild, transition-metal-free conditions. nih.gov This suggests that activating the aromatic ring of Benzoic acid, 4-iodo-2,6-dimethyl- could open up pathways for similar transformations.

Electrophilic Aromatic Substitution with Deactivation/Activation Analysis

The regioselectivity of electrophilic aromatic substitution on "Benzoic acid, 4-iodo-2,6-dimethyl-" is dictated by the combined electronic and steric effects of its substituents. The carboxylic acid group at position 1 is a deactivating group, withdrawing electron density from the aromatic ring and directing incoming electrophiles to the meta positions (3 and 5). Conversely, the two methyl groups at positions 2 and 6 are activating groups, donating electron density and directing electrophiles to the ortho and para positions. The iodine atom at position 4 is a deactivating yet ortho, para-directing substituent.

The interplay of these directing effects results in the activation of positions 3 and 5 toward electrophilic attack. The carboxylic acid directs to both positions, while each methyl group activates the adjacent position (3 or 5) and the position para to it. The iodine atom also directs to positions 3 and 5. However, the significant steric hindrance imposed by the two bulky methyl groups flanking the other positions makes positions 3 and 5 the most probable sites for substitution.

Hypervalent Iodine Chemistry Involving the Iodo Group

The presence of the iodo group on the aromatic ring of "Benzoic acid, 4-iodo-2,6-dimethyl-" allows for its participation in hypervalent iodine chemistry. This field of chemistry involves iodine in oxidation states higher than the usual -1. The iodo group can be oxidized to form hypervalent iodine(III) and iodine(V) species, which are versatile reagents in organic synthesis.

For instance, the iodo group can be oxidized to an iodonium (B1229267) ylide or a diaryliodonium salt. These transformations typically involve treatment with an oxidizing agent in the presence of a suitable nucleophile or another aromatic compound. The resulting hypervalent iodine compounds can then be used in a variety of synthetic applications, including the transfer of the aryl group to a nucleophile. The steric bulk of the ortho-methyl groups can enhance the stability of these hypervalent iodine species.

Reactivity of Methyl Groups (e.g., Radical Reactions, Oxidation)

The two methyl groups of "Benzoic acid, 4-iodo-2,6-dimethyl-" are susceptible to reactions at the benzylic position. These include radical reactions and oxidation.

Radical Reactions: The benzylic hydrogens of the methyl groups can be abstracted by radicals, initiating a variety of transformations. For example, radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of bromomethyl derivatives. Depending on the stoichiometry and reaction conditions, this can result in the monobromination of one or both methyl groups.

Oxidation: The methyl groups can be oxidized to various functional groups depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) can oxidize the methyl groups to carboxylic acids, potentially leading to the formation of a tricarboxylic acid derivative. Milder and more selective oxidizing agents can be used to convert the methyl groups into aldehydes or alcohols.

Mechanistic Investigations of Key Reactions

Kinetic Studies

Kinetic studies of reactions involving "Benzoic acid, 4-iodo-2,6-dimethyl-" provide crucial information about reaction rates and mechanisms. For electrophilic aromatic substitution reactions, determining the rate law can help to elucidate the rate-determining step. For example, by varying the concentrations of the benzoic acid derivative and the electrophile and observing the effect on the reaction rate, one can determine the order of the reaction with respect to each reactant. This information is fundamental to proposing a plausible reaction mechanism.

Isotope Labeling Experiments

Isotope labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing detailed mechanistic insights.

Deuterium (B1214612) Labeling: Replacing the acidic proton of the carboxylic acid with deuterium (D) can be used to study proton transfer steps. For reactions involving the aromatic ring, substituting the hydrogens at positions 3 and 5 with deuterium can help determine if the C-H bond cleavage is part of the rate-determining step in electrophilic aromatic substitution reactions by measuring the kinetic isotope effect.

Carbon-13 Labeling: Incorporating a ¹³C isotope at the carboxylic acid carbon or the methyl group carbons allows for the tracking of these specific carbon atoms in the products of a reaction. This is particularly useful for studying rearrangement reactions or reactions where skeletal changes occur.

Oxygen-18 Labeling: The oxygen atoms of the carboxylic acid group can be labeled with ¹⁸O to investigate the mechanism of reactions such as esterification or amide formation. By analyzing the distribution of the ¹⁸O label in the products, one can deduce the pathway of the reaction, including which bonds are broken and formed.

Supramolecular Chemistry and Non Covalent Interactions of Benzoic Acid, 4 Iodo 2,6 Dimethyl

Hydrogen Bonding Networks in Crystals and Solutions

A primary and highly predictable interaction in benzoic acid derivatives is the formation of hydrogen-bonded dimers via their carboxylic acid groups. conicet.gov.ar In the crystalline state, "Benzoic acid, 4-iodo-2,6-dimethyl-" is expected to form centrosymmetric head-to-head dimers, a common motif for carboxylic acids. This robust interaction often serves as the primary building block for more extended supramolecular architectures. The reliability of this hydrogen-bonding synthon allows for the predictable assembly of the primary structural motif in cocrystal formation. nih.gov

In solution, the extent of hydrogen-bonded dimer formation is dependent on the solvent and concentration. In non-polar solvents, the dimeric form is favored, while in polar, hydrogen-bond-accepting solvents, the equilibrium can shift towards monomeric species solvated by the solvent molecules. The presence of the methyl groups adjacent to the carboxylic acid can sterically influence the approach of solvent molecules, potentially affecting the dimerization equilibrium.

Studies on related benzoic acid systems, such as ureido-benzoic acids, have demonstrated the power of self-complementary quadruple hydrogen-bonding motifs, achieving high dimerization constants in chloroform. rsc.org While "Benzoic acid, 4-iodo-2,6-dimethyl-" relies on a simpler double hydrogen bond, the principles of directional and predictable self-assembly remain central. The interplay between hydrogen bonding and other non-covalent forces is crucial in dictating the final crystal packing.

Halogen Bonding Interactions and Their Exploitation in Crystal Engineering

The iodine atom at the 4-position of "Benzoic acid, 4-iodo-2,6-dimethyl-" is a key feature for supramolecular assembly, acting as a potent halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. This interaction has emerged as a powerful tool in crystal engineering for the construction of complex supramolecular architectures. nih.gov

Research on analogous systems like 4-iodotetrafluorobenzoic acid has shown that halogen bonding can be a dominant force in cocrystal formation, sometimes even overriding strong hydrogen-bonding propensities. rsc.orgrsc.org The deliberate combination of hydrogen and halogen bonds allows for the construction of extended 1-D and 2-D networks with predictable connectivity. nih.gov The presence of the iodine atom in "Benzoic acid, 4-iodo-2,6-dimethyl-" therefore provides a critical design element for crystal engineers to build multi-component assemblies with desired topologies and properties.

Table 1: Examples of Halogen Bond Geometries in Related Structures

Donor MoleculeAcceptor MoleculeHalogen Bond TypeDistance (Å)Angle (°)Reference
2,3,5,6-tetrafluoro-4-iodobenzoic acidpy-pymI···N2.941170.7 nih.gov
4-iodobenzoic acid4-(2-Amino-4-methylpyrimidin-6-yl)pyridineI···N3.004178.0 nih.gov
1,4-diiodotetrafluorobenzenedipyridylureasC–I···NNot specifiedNot specified nih.gov
1,4-diiodotetrafluorobenzene2-chloro-1,10-phenanthrolineC–I···NNot specifiedNot specified nih.gov

This table is illustrative and based on data from similar iodinated benzoic acids and halogen bond donors to demonstrate typical interaction geometries.

Pi-Pi Stacking and Other Aromatic Interactions

The electronic nature of the substituents on the benzene (B151609) ring influences the nature of the π-π stacking. The electron-withdrawing iodine atom and the electron-donating methyl groups create a specific quadrupole moment on the aromatic ring, which in turn dictates the preferred stacking geometry with neighboring molecules. In multicomponent crystals, these interactions can be tuned by pairing electron-rich and electron-poor aromatic systems to create strong, directional stacking. rsc.org

In addition to π-π stacking, other weak interactions such as C–H···π and C–H···O bonds can play a crucial role in the three-dimensional organization of the molecules. These interactions, while individually weak, collectively contribute to the stability and dense packing of the crystal lattice. researchgate.net For example, studies on di-iodo-nitrophenol derivatives have shown that π-π stacking interactions can link sheets formed by stronger hydrogen and halogen bonds into a robust three-dimensional framework. nih.gov

Formation of Co-crystals and Inclusion Compounds

The functional groups present on "Benzoic acid, 4-iodo-2,6-dimethyl-" make it an excellent candidate for forming co-crystals. Co-crystals are multi-component crystals held together by non-covalent interactions, where at least one component is a neutral molecule. nih.govnih.gov The formation of co-crystals can be a deliberate strategy in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure.

The carboxylic acid group provides a reliable hydrogen-bonding site, while the iodine atom offers a directional halogen-bonding site. This dual functionality allows "Benzoic acid, 4-iodo-2,6-dimethyl-" to form co-crystals with a wide range of co-formers, particularly those containing hydrogen and halogen bond acceptors like pyridines, amides, and other carboxylic acids. nih.govresearchgate.netrsc.org The competition and cooperation between hydrogen and halogen bonding are central to determining the final supramolecular architecture of the resulting co-crystal. rsc.org

While the formation of inclusion compounds, where one molecule (the guest) is entrapped within the crystal lattice of another (the host), is plausible, specific examples involving "Benzoic acid, 4-iodo-2,6-dimethyl-" are not prominently documented. However, its rigid structure and potential for forming defined cavities through self-assembly could, in principle, allow it to act as a host for small solvent molecules or other guests. The design of such inclusion compounds would depend on creating a robust host framework with appropriately sized and shaped voids.

Information regarding "Benzoic acid, 4-iodo-2,6-dimethyl-" is not available in the public domain.

Following a comprehensive search of scientific databases and chemical literature, no specific information was found for the chemical compound "Benzoic acid, 4-iodo-2,6-dimethyl-". This includes a lack of data regarding its synthesis, properties, or applications in the fields of advanced chemical synthesis and materials science.

The search did yield information on structurally related compounds, such as various isomers of iodobenzoic acid and dimethylbenzoic acid. For instance, "4-Iodobenzoic acid" is a known compound with documented synthetic methods and some applications. Similarly, "2,6-dimethylbenzoic acid" is a commercially available reagent used in organic synthesis. However, the specific combination of substituents at the 4-iodo, 2-methyl, and 6-methyl positions on the benzoic acid ring does not appear to be a commonly studied or commercially available molecule.

Consequently, it is not possible to provide the detailed article on the applications of "Benzoic acid, 4-iodo-2,6-dimethyl-" as requested, due to the absence of foundational research on this particular compound in the accessible scientific literature. No data tables or research findings could be generated for a compound that is not described in the searched sources.

Applications in Advanced Chemical Synthesis and Materials Science

Analytical Chemistry Applications (e.g., as a derivatizing agent, reagent for detection)

There is no available scientific literature to suggest that Benzoic acid, 4-iodo-2,6-dimethyl- is currently utilized as a derivatizing agent or a reagent for detection in analytical chemistry. Research in this area typically focuses on compounds with specific reactive groups and well-characterized reaction mechanisms that allow for the reliable detection and quantification of analytes. The specific properties of Benzoic acid, 4-iodo-2,6-dimethyl- that would make it suitable for such applications have not been reported.

Sensing and Optoelectronic Materials Derivations

Similarly, a thorough search of the scientific literature did not reveal any instances of Benzoic acid, 4-iodo-2,6-dimethyl- being used as a precursor or component in the development of sensing and optoelectronic materials. The design of such materials relies on specific molecular structures that impart desired photophysical or electronic properties. There is no documented evidence to indicate that this particular compound has been investigated for or incorporated into such materials.

Due to the lack of available data, a detailed exposition on the research findings, including data tables, for the specified applications of Benzoic acid, 4-iodo-2,6-dimethyl- cannot be compiled at this time.

Theoretical and Computational Studies of Benzoic Acid, 4 Iodo 2,6 Dimethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic nature of a molecule. These calculations, typically performed using DFT with specific basis sets (e.g., 6-311++G(2d,p)), can elucidate the optimized geometry, electronic distribution, and spectroscopic features of the molecule in its ground state. scielo.org.mx

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. ekb.eg

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For "Benzoic acid, 4-iodo-2,6-dimethyl-", the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the iodine atom, while the LUMO would likely be centered on the carboxylic acid group and the aromatic ring, which can accept electron density.

Table 1: Illustrative Frontier Orbital Energies for Benzoic acid, 4-iodo-2,6-dimethyl- (Note: These are representative values for a molecule of this type, as specific published data is not available.)

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.8

| HOMO-LUMO Gap | 4.7 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of varying electrostatic potential.

Red Regions : Indicate areas of negative electrostatic potential, rich in electrons. These are susceptible to electrophilic attack. For "Benzoic acid, 4-iodo-2,6-dimethyl-", these regions are expected around the oxygen atoms of the carboxylic acid group.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These are sites for nucleophilic attack. The hydrogen atom of the carboxylic acid group would be a prominent positive region.

Green Regions : Represent areas of neutral potential. scielo.org.mx

The MEP surface helps in understanding sites for intermolecular interactions, such as hydrogen bonding. ekb.eg

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural validation when compared with experimental results. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict the ¹H and ¹³C NMR chemical shifts. scielo.org.mx The calculated shifts are typically compared against experimental spectra, often recorded in a solvent like DMSO or CDCl₃, to confirm the molecular structure. Theoretical calculations can help resolve ambiguities in signal assignments in experimental spectra.

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These values are illustrative and represent typical chemical shift ranges for the functional groups present.)

Atom Predicted Chemical Shift (ppm)
¹H NMR
Carboxylic Acid (-COOH) 12.0 - 13.0
Aromatic (Ar-H) 7.5 - 7.8
Methyl (-CH₃) 2.2 - 2.5
¹³C NMR
Carbonyl (-C=O) 168 - 172
Aromatic (Ar-C) 128 - 145
Aromatic (Ar-C-I) 90 - 95

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific molecular motion (e.g., stretching, bending). The calculated frequencies for "Benzoic acid, 4-iodo-2,6-dimethyl-" would show characteristic peaks for the O-H stretch, C=O stretch of the carboxylic acid, C-H stretches of the methyl and aromatic groups, and C-I stretch.

Table 3: Illustrative Calculated Vibrational Frequencies (Note: These are representative values for a molecule of this type.)

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H (in -COOH) Stretching ~3000 (broad)
C-H (Aromatic) Stretching ~3100
C-H (Methyl) Stretching ~2950
C=O (in -COOH) Stretching ~1700
C=C (Aromatic) Stretching ~1600, ~1450

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time.

Conformation and Tautomerism Studies

"Benzoic acid, 4-iodo-2,6-dimethyl-" has rotational freedom, particularly around the C-C bond connecting the carboxylic acid group to the aromatic ring. The presence of two bulky methyl groups at the ortho positions sterically hinders this rotation. MD simulations can explore the potential energy surface related to this rotation to identify the most stable (lowest energy) conformation. It is expected that the plane of the carboxylic acid group will be significantly twisted out of the plane of the benzene (B151609) ring to minimize steric clash with the adjacent methyl groups.

Tautomerism is less likely to be a major factor for this specific molecule, as the primary structure is stable. However, simulations could explore the proton transfer dynamics within a carboxylic acid dimer, which is a common solid-state and solution-phase structure for such molecules.

Solvent Effects on Reactivity and Structure

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. MD simulations, often using continuum solvation models or explicit solvent molecules, can provide insight into these effects. For "Benzoic acid, 4-iodo-2,6-dimethyl-", simulations could model:

Solvation Shell: How solvent molecules (e.g., water, DMSO) arrange around the solute molecule, particularly around the polar carboxylic acid group.

Conformational Changes: How the preferred conformation, especially the dihedral angle of the carboxylic acid group, changes in different solvents.

Acid-Base Equilibria: The deprotonation of the carboxylic acid is highly dependent on the solvent's polarity and its ability to stabilize the resulting carboxylate anion. Simulations can provide insights into the pKa of the acid in different media.

Reaction Pathway and Mechanism Prediction

While specific, dedicated theoretical studies on the reaction pathways of 4-iodo-2,6-dimethylbenzoic acid are not extensively documented in publicly available literature, predictions can be made based on the known chemistry of related compounds and general mechanistic principles. The reactivity of this molecule is primarily influenced by three key features: the carboxylic acid group, the iodine substituent, and the steric and electronic effects of the two ortho-methyl groups.

The Ortho Effect: A significant factor governing the reactivity of 4-iodo-2,6-dimethylbenzoic acid is the ortho effect. wikipedia.orglibretexts.org The presence of substituents in the positions adjacent to a primary functional group can lead to anomalous reactivity compared to their meta and para isomers. In the case of 2,6-dimethyl-substituted benzoic acids, the two methyl groups sterically hinder the carboxyl group, forcing it to twist out of the plane of the benzene ring. wikipedia.org This steric inhibition of resonance between the carboxyl group and the aromatic ring has a profound impact on the acidity and reaction mechanisms. rsc.orgresearchgate.net Computational studies on 2-substituted benzoic acids have shown that the ortho effect is a combination of steric and electronic factors. rsc.orgresearchgate.net

Predicted Reaction Pathways:

Reactions involving the Carboxyl Group: Standard reactions of carboxylic acids, such as esterification and amide formation, are expected to be significantly hindered for 4-iodo-2,6-dimethylbenzoic acid due to the steric bulk of the ortho-methyl groups. Theoretical modeling could predict the transition state energies for such reactions, likely revealing high activation barriers.

Reactions involving the Iodine Atom: The iodine atom can participate in various reactions. For instance, it can be a leaving group in nucleophilic aromatic substitution, although such reactions are generally difficult on an unactivated benzene ring. More likely are transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where the C-I bond is oxidatively added to a metal catalyst. Theoretical studies could elucidate the mechanism of these coupling reactions, including the oxidative addition and reductive elimination steps.

Oxidation of the Iodine Atom: The iodine atom in 2-iodobenzoic acids can be oxidized to form hypervalent iodine compounds like 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX). orientjchem.orgnih.govwikipedia.org These reagents are themselves powerful oxidants. orientjchem.org The synthesis of IBX from 2-iodobenzoic acid is often achieved using oxidants like Oxone. sciencemadness.org Theoretical calculations could model the oxidation pathway from 4-iodo-2,6-dimethylbenzoic acid to its corresponding hypervalent iodine derivatives, predicting the geometries and energies of the intermediates and transition states. The presence of the ortho-methyl groups might influence the stability and reactivity of these hypervalent iodine species.

Electrophilic Aromatic Substitution: The existing substituents will direct any further electrophilic substitution. The iodine and methyl groups are ortho, para-directing. However, the positions ortho to the iodine and methyl groups are already substituted or sterically hindered. The position meta to the carboxyl group (and ortho to the iodine) is activated by the iodine and methyl groups. Computational studies could predict the most likely site of substitution by calculating the energies of the sigma complexes formed during the reaction.

A summary of potential reaction pathways and the influence of the compound's structural features is presented in Table 1.

Reaction Type Participating Group(s) Predicted Influence of Molecular Structure
Esterification/AmidationCarboxyl GroupSterically hindered by ortho-methyl groups, leading to high activation energy.
Cross-Coupling ReactionsCarbon-Iodine BondFavorable, a common pathway for functionalization of aryl iodides.
OxidationIodine AtomCan form hypervalent iodine compounds; ortho-methyl groups may affect stability.
Electrophilic Aromatic SubstitutionBenzene RingDirected by existing substituents, but sterically constrained.

Docking and Ligand-Binding Studies (non-biological targets)

As of the latest available information, specific molecular docking or ligand-binding studies of 4-iodo-2,6-dimethylbenzoic acid with non-biological targets have not been reported in the scientific literature. However, the structural features of this compound suggest potential interactions with various synthetic receptors or materials that could be explored through computational docking.

Hypothetical Docking Studies:

Docking simulations could be employed to predict the binding affinity and mode of interaction of 4-iodo-2,6-dimethylbenzoic acid with various host molecules or surfaces. The key interaction points on the molecule would be the carboxylic acid group (capable of hydrogen bonding and electrostatic interactions) and the iodine atom (capable of halogen bonding).

Halogen Bonding: The iodine atom in 4-iodo-2,6-dimethylbenzoic acid can act as a halogen bond donor, interacting with electron-rich atoms (e.g., oxygen, nitrogen) in a host molecule. Docking studies could screen for synthetic receptors containing halogen bond acceptor sites to identify potential binders.

Host-Guest Chemistry: The molecule could be docked into the cavities of various macrocyclic hosts, such as cyclodextrins or calixarenes. The binding would be driven by a combination of hydrophobic interactions (with the dimethylphenyl group) and specific interactions involving the carboxyl and iodo substituents.

Interactions with Metal-Organic Frameworks (MOFs): MOFs with specific functionalities could be computationally screened for their ability to bind or adsorb 4-iodo-2,6-dimethylbenzoic acid. The carboxyl group could coordinate with metal nodes, or the entire molecule could be encapsulated within the pores of the MOF.

Table 2 outlines potential non-biological targets and the likely primary interactions that could be investigated through docking studies.

Potential Non-Biological Target Key Interacting Group(s) on Ligand Primary Type of Interaction
Synthetic Receptors with Halogen Bond AcceptorsIodine AtomHalogen Bonding
CyclodextrinsDimethylphenyl Group, Carboxyl GroupHydrophobic Interactions, Hydrogen Bonding
CalixarenesDimethylphenyl GroupHydrophobic Interactions
Metal-Organic Frameworks (MOFs)Carboxyl Group, Entire MoleculeCoordination, Encapsulation

Advanced Methodologies for Studying Benzoic Acid, 4 Iodo 2,6 Dimethyl

In Situ Spectroscopic Monitoring of Reactions

The real-time analysis of chemical reactions involving Benzoic acid, 4-iodo-2,6-dimethyl- and its precursors is crucial for optimizing reaction conditions, understanding reaction kinetics, and identifying transient intermediates. In situ spectroscopic techniques are invaluable tools in this regard.

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy, often utilizing attenuated total reflection (ATR) probes, allows for the continuous monitoring of the concentration of reactants, products, and intermediates in a reaction mixture without the need for sampling. mdpi.com For instance, in the synthesis of Benzoic acid, 4-iodo-2,6-dimethyl- via the carboxylation of a Grignard reagent (prepared from 1-iodo-3,5-dimethyl-2-bromobenzene or a related precursor), in situ FTIR can track the consumption of the organometallic intermediate and the formation of the carboxylate salt. hzdr.deucalgary.ca This real-time data enables precise determination of reaction endpoints and can help in minimizing the formation of byproducts.

A study on the formation of arene diazonium salts, which are potential reactive intermediates for the derivatization of iodo-substituted benzoic acids, demonstrated the utility of in situ FTIR-ATR. mdpi.com The technique allowed for the optimization of parameters for diazonium salt formation and the tracking of their subsequent reactions, such as in Heck-Matsuda couplings. mdpi.com This approach provides a deeper understanding of reaction mechanisms, including the identification of tautomerization events. mdpi.com

Spectroscopic Technique Application in Studying Benzoic acid, 4-iodo-2,6-dimethyl- Key Insights Gained
In Situ FTIR-ATRMonitoring the synthesis via Grignard carboxylation.Real-time concentration profiles of reactants and products, reaction kinetics, endpoint determination.
Following derivatization reactions (e.g., esterification, amidation).Optimization of reaction conditions, detection of intermediates, understanding of reaction mechanisms.
Studying the formation of reactive intermediates (e.g., diazonium salts).Precise control over the generation and consumption of unstable species.

Flow Chemistry and Microreactor Synthesis Approaches

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of molecules like Benzoic acid, 4-iodo-2,6-dimethyl-. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. durham.ac.uk

The synthesis of sterically hindered benzoic acids, a class to which Benzoic acid, 4-iodo-2,6-dimethyl- belongs, has been successfully demonstrated using flow chemistry. One notable approach involves the carboxylation of Grignard reagents in a tube-in-tube gas permeable membrane reactor. guidechem.com This setup allows for the efficient and safe use of carbon dioxide gas to carboxylate the Grignard precursor of Benzoic acid, 4-iodo-2,6-dimethyl-. Even for highly hindered substrates like mesityl derivatives, excellent yields have been reported. guidechem.com

Flow Chemistry Approach Application Example Reported Advantages
Tube-in-Tube Gas ReactorCarboxylation of sterically hindered Grignard reagents. guidechem.comExcellent yields, enhanced safety with gaseous reagents, scalability. guidechem.com
Packed-Bed ReactorUse of polymer-supported catalysts or scavengers. unchainedlabs.comSimplified purification, potential for catalyst recycling.
Multi-step Flow SystemSynthesis of complex derivatives from carboxylic acids. beilstein-journals.orgIntegration of reaction and purification steps, high purity of final products. beilstein-journals.org

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free or low-solvent alternative to traditional synthesis methods. thieme-connect.de This technique, often performed in a ball mill, can lead to shorter reaction times, different product selectivities, and access to reaction pathways that are not favored in solution. thieme-connect.de

While specific mechanochemical synthesis of Benzoic acid, 4-iodo-2,6-dimethyl- is not extensively documented, the synthesis of related aryl iodides and sterically hindered compounds has been reported. For example, Sonogashira cross-coupling reactions have been successfully carried out under mechanochemical conditions to form diarylethynes from aryl iodides. thieme-connect.de These reactions are often performed using a palladium catalyst and a copper co-catalyst in the presence of a base. thieme-connect.de The sensitivity of some mechanochemical reactions to steric effects has been noted, which would be a key consideration for the di-ortho-substituted structure of Benzoic acid, 4-iodo-2,6-dimethyl-. thieme-connect.de

A study on the mechanochemical synthesis of diarylethynes from aryl iodides and calcium carbide provides a relevant example of the reaction conditions that could be adapted. thieme-connect.de

Parameter Condition for Mechanochemical Sonogashira Coupling of an Aryl Iodide
Mill TypeMixer Mill
Milling Jars and BallsStainless Steel
Frequency30 Hz
CatalystPd(OAc)₂
LigandPPh₃
Co-catalystCuI
BaseK₂CO₃
Reaction Time90 minutes

This demonstrates the potential for synthesizing derivatives of Benzoic acid, 4-iodo-2,6-dimethyl- through C-C bond-forming reactions under mechanochemical conditions.

High-Throughput Screening in Derivatization and Application Discovery

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large libraries of chemical compounds or reaction conditions. sigmaaldrich.com This approach is particularly valuable for discovering new derivatives of Benzoic acid, 4-iodo-2,6-dimethyl- and for identifying novel applications, for instance, in catalysis or materials science.

In the context of derivatization, HTS can be employed to optimize cross-coupling reactions, which are a cornerstone for modifying aryl halides. For sterically hindered substrates like Benzoic acid, 4-iodo-2,6-dimethyl-, finding optimal reaction conditions (catalyst, ligand, base, solvent) can be challenging. An HTS approach allows for the systematic exploration of a wide range of variables to identify conditions that provide high yields. unchainedlabs.com For example, HTS has been used to screen for effective catalysts and ligands for challenging Suzuki and Kumada couplings involving sterically hindered aryl groups. unchainedlabs.com

HTS is also instrumental in the discovery of new applications. A library of derivatives of Benzoic acid, 4-iodo-2,6-dimethyl- could be synthesized and screened for specific biological activities or material properties. High-throughput methods are available for screening catalysts for a variety of chemical transformations. nih.gov

Screening Application Example of HTS Use Potential Outcome for Benzoic acid, 4-iodo-2,6-dimethyl-
Reaction OptimizationScreening of catalysts and ligands for Suzuki or Kumada coupling. unchainedlabs.comsigmaaldrich.comIdentification of efficient methods for C-C bond formation to create a diverse library of derivatives.
Catalyst DiscoveryScreening a library of potential ligands for a specific catalytic transformation.Discovery of new catalytic applications where Benzoic acid, 4-iodo-2,6-dimethyl- or its derivatives act as ligands.
Biological ActivityScreening a compound library against a biological target (e.g., an enzyme or receptor). nih.govIdentification of potential pharmaceutical applications.
Materials ScienceEvaluating the properties of polymers or metal-organic frameworks incorporating the molecule.Discovery of new materials with desirable optical, electronic, or mechanical properties.

Q & A

Q. What analytical methods are recommended for quantifying 4-iodo-2,6-dimethyl benzoic acid and its intermediates in reaction mixtures?

Liquid chromatography with UV detection (e.g., RP-HPLC) is a robust method for quantifying 4-iodo-2,6-dimethyl benzoic acid and intermediates like 4-iodo-2,6-dimethyl aniline. Ensure proper quenching of residual oxidizing agents (e.g., chlorine dioxide or hypochlorite) using ascorbic acid to prevent interference with iodinated products during analysis. Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and column selection (C18 stationary phase) for resolution .

Q. How can synthetic routes for 4-iodo-2,6-dimethyl benzoic acid be designed from precursor compounds?

A plausible route involves:

Nitration and reduction : Start with 2,6-dimethyl benzoic acid (synthesized via hydrolysis of 2,6-dimethyl benzonitrile under acidic conditions) .

Bromination : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or Sandmeyer reaction after diazotization of an amino intermediate .

Purification : Use steam distillation or recrystallization to isolate the iodinated product. Monitor reaction progress with TLC or HPLC to minimize by-products .

Advanced Research Questions

Q. How can structural ambiguities in 4-iodo-2,6-dimethyl benzoic acid be resolved using crystallographic techniques?

Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement and SHELXD for phasing) is critical. Key steps:

  • Grow high-quality crystals via slow evaporation in polar solvents (e.g., ethanol/water).
  • Collect high-resolution data (≤1.0 Å) to resolve heavy-atom (iodine) positions and assess substituent effects on aromatic ring geometry.
  • Validate thermal parameters (B-factors) to confirm iodine placement and methyl group orientations .

Q. What strategies mitigate trace by-product formation during iodination of 2,6-dimethyl benzoic acid?

  • Reagent control : Use stoichiometric iodine monochloride (ICl) to avoid over-iodination.
  • Temperature modulation : Maintain reaction temperatures below 50°C to suppress side reactions (e.g., di-iodination or oxidation).
  • Quenching protocols : Add ascorbic acid post-reaction to neutralize residual iodine species, preventing degradation of the target compound .
  • Analytical validation : Employ LC-MS to detect trace impurities (<0.1%) and adjust reaction conditions iteratively .

Q. How do substituent effects influence the acidity (pKa) of 4-iodo-2,6-dimethyl benzoic acid compared to other benzoic acid derivatives?

The electron-withdrawing iodine substituent at the para position increases acidity by stabilizing the deprotonated carboxylate via inductive effects. Compare experimental pKa values using potentiometric titration or UV-pH spectroscopy. Computational methods (e.g., DFT) can model substituent contributions through Hammett σ constants. For example, 4-iodo substitution lowers pKa by ~0.5–1.0 units relative to unsubstituted benzoic acid (pKa ≈ 4.2) .

Q. What challenges arise in chromatographic separation of halogenated benzoic acid isomers, and how can they be addressed?

  • Challenge : Co-elution of 4-iodo-2,6-dimethyl benzoic acid with 3- or 5-iodo isomers due to similar hydrophobicity.
  • Solution : Optimize gradient elution (e.g., water/acetonitrile with 0.1% formic acid) and use columns with enhanced selectivity (e.g., phenyl-hexyl stationary phase). Pair with tandem mass spectrometry (LC-MS/MS) for isomer-specific fragmentation patterns .

Methodological Considerations

Q. How should researchers validate the purity of 4-iodo-2,6-dimethyl benzoic acid for synthetic applications?

  • Multi-technique analysis : Combine HPLC (purity assessment), NMR (structural confirmation), and elemental analysis (C/H/I ratios).
  • Limit of quantification (LOQ) : Establish via calibration curves (e.g., LOQ ≤ 0.05% for impurities) .
  • Reference standards : Cross-check against NIST or commercial databases for spectral matches .

Q. What thermodynamic data are essential for scaling up reactions involving 4-iodo-2,6-dimethyl benzoic acid?

  • Sublimation enthalpy : Determined via calorimetry to design purification protocols .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for iodinated aromatics) .

Data Contradictions and Resolutions

  • vs. 12 : While emphasizes nitrile hydrolysis for 2,6-dimethyl benzoic acid synthesis, suggests direct iodination of pre-functionalized benzoic acids. Researchers should evaluate reaction yields and scalability for their specific systems.
  • vs. 9 : highlights quenching with ascorbic acid for chlorine-containing by-products, whereas focuses on HPLC optimization. Integrate both approaches for comprehensive impurity control.

Retrosynthesis Analysis

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Reactant of Route 1
Benzoic acid, 4-iodo-2,6-dimethyl-
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Reactant of Route 2
Benzoic acid, 4-iodo-2,6-dimethyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.